molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No. B045372
Key on ui cas rn: 1068-90-2
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
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Patent
US05861533

Procedure details

A mixture of 1,4-dioxane, acetic acid and water, obtained from a previous reaction mixture by taking a low-boiling cut, was metered into a stirred mixture of 320.4 g (2.0 mol) of diethyl malonate and 160 g (2.3 mol) of sodium nitrite (technical grade), maintained at 35° C. 12.0 g of water were then metered in and 166 g (207. mol) of acetic acid (96%) were added dropwise over 2 hours. The mixture was allowed to continue reacting for 2 hours at 40° C. and was worked up as described in Example 4. There remained 425 g of light yellow oil, which, after catalytic hydrogenation and recrystallization of the crude product, gave diethyl acetaminomalonate at a yield of 86% of theory, based on the diethyl malonate employed, and with a purity of >99.8 FID area percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320.4 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
light yellow oil
Quantity
425 g
Type
reactant
Reaction Step Three
Quantity
166 g
Type
solvent
Reaction Step Four
Name
Quantity
12 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH2:3][CH2:2]1.[C:7]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[N:18]([O-])=O.[Na+]>C(O)(=O)C.O>[NH:18]([CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:7]([O:15][CH2:16][CH3:17])=[O:14])[C:2]([CH3:3])=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
320.4 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
160 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
light yellow oil
Quantity
425 g
Type
reactant
Smiles
Step Four
Name
Quantity
166 g
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
12 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from a previous reaction mixture
ADDITION
Type
ADDITION
Details
were added dropwise over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after catalytic hydrogenation and recrystallization of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(C(=O)C)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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